sodium (E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-(dimethylamino)-3-oxopropylthio)methylthio)propanoate
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Overview
Description
Chemical Reactions Analysis
L-660771 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-660771 is extensively utilized in scientific research due to its ability to inhibit leukotriene D4 activity. Its applications include:
Chemistry: Used to study the inhibition of leukotriene receptors and the effects on various chemical pathways.
Biology: Employed in research focused on cellular responses to leukotriene inhibition.
Medicine: Investigated for its potential therapeutic effects in conditions involving leukotriene-mediated pathways, such as asthma and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene receptors.
Mechanism of Action
L-660771 exerts its effects by selectively inhibiting the binding of leukotriene D4 to CysLT1 receptors. This inhibition prevents the activation of leukotriene-mediated pathways, which are involved in various inflammatory and allergic responses. The compound also demonstrates inhibitory characteristics of multidrug resistance protein-1 (MDR-1) mediated transport, affecting the efflux of certain drugs and compounds from cells .
Comparison with Similar Compounds
L-660771 is unique in its selective inhibition of leukotriene D4 binding to CysLT1 receptors. Similar compounds include:
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma.
Zafirlukast: A leukotriene receptor antagonist with similar applications in asthma treatment.
Pranlukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.
L-660771 stands out due to its specific inhibition of both leukotriene receptors and multidrug resistance protein-1 mediated transport .
Properties
Molecular Formula |
C26H26ClN2O3S2- |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
InChI |
InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/p-1/b10-6+ |
InChI Key |
AXUZQJFHDNNPFG-UXBLZVDNSA-M |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-] |
Origin of Product |
United States |
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